N-{3-[1-(furan-2-carbonyl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide
Description
This compound belongs to the N-substituted pyrazoline family, characterized by a 4,5-dihydro-1H-pyrazole core functionalized with a methanesulfonamide group at the 3-phenyl position, a furan-2-carbonyl moiety at the 1-position, and a 2-methoxyphenyl substituent at the 5-position. The 2-methoxyphenyl and furan-2-carbonyl groups may modulate lipophilicity and electronic properties, influencing bioavailability and target affinity.
Properties
IUPAC Name |
N-[3-[2-(furan-2-carbonyl)-3-(2-methoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O5S/c1-29-20-10-4-3-9-17(20)19-14-18(23-25(19)22(26)21-11-6-12-30-21)15-7-5-8-16(13-15)24-31(2,27)28/h3-13,19,24H,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWTZXGKBAWLFAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2CC(=NN2C(=O)C3=CC=CO3)C4=CC(=CC=C4)NS(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[1-(furan-2-carbonyl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide typically involves multiple steps:
Formation of the Pyrazole Ring: This step involves the reaction of hydrazine with an appropriate diketone to form the pyrazole ring.
Attachment of the Furan-2-carbonyl Group: The furan-2-carbonyl group is introduced through an acylation reaction.
Introduction of the Methoxyphenyl Group: This step involves the use of a methoxyphenyl derivative in a substitution reaction.
Final Coupling with Methanesulfonamide: The final step involves coupling the intermediate with methanesulfonamide under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{3-[1-(furan-2-carbonyl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the furan ring or the methoxy group, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can target the carbonyl group or the pyrazole ring.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Conditions vary depending on the substituent, but common reagents include halides and organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the furan ring may yield furan-2-carboxylic acid derivatives, while reduction of the carbonyl group may produce alcohol derivatives.
Scientific Research Applications
N-{3-[1-(furan-2-carbonyl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-{3-[1-(furan-2-carbonyl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide exerts its effects involves interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to modulation of biochemical pathways involved in inflammation or microbial growth.
Comparison with Similar Compounds
Structural Features
The compound’s pyrazoline core is a common feature among analogs, but substituent variations significantly alter properties. Key comparisons include:
Table 1: Substituent Comparison
*Calculated based on formula.
Key Observations :
- R3 (3-phenyl position) : Methanesulfonamide’s smaller size vs. benzenesulfonamide () may reduce steric hindrance in enzyme binding pockets .
Structural Analysis Techniques
- X-ray Crystallography : Compounds in and were analyzed using SHELX and WinGX/ORTEP , revealing planar pyrazoline cores and substituent-dependent dihedral angles. The target compound’s furan-2-carbonyl group may induce torsional strain, affecting crystal packing .
Biological Activity
N-{3-[1-(furan-2-carbonyl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the compound's biological activity, focusing on its anticancer properties, anti-inflammatory effects, and other relevant pharmacological activities.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Furan moiety : Contributes to the compound's reactivity and potential biological interactions.
- Pyrazole ring : Known for its diverse pharmacological properties.
- Methanesulfonamide group : Enhances solubility and bioavailability.
Molecular Formula
The molecular formula of the compound is C₁₈H₁₈N₄O₃S.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives. The compound has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects.
The above data indicates that the compound exhibits potent activity against breast cancer (MCF-7) and colon cancer (HCT116) cell lines, with IC50 values indicating effective inhibition at low concentrations.
Anti-inflammatory Effects
Compounds with pyrazole structures have been reported to possess anti-inflammatory properties. Research indicates that derivatives similar to this compound can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
Mechanistic Insights
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Kinases : Some pyrazole derivatives are known to inhibit key kinases involved in cancer progression.
- Induction of Apoptosis : The compound may promote programmed cell death in cancer cells through various signaling pathways.
- Cell Cycle Arrest : Evidence suggests that it can induce cell cycle arrest at specific phases, preventing cancer cell proliferation.
Study 1: Anticancer Efficacy
In a study conducted by Li et al., various pyrazole derivatives were screened for their anticancer efficacy. The results demonstrated that compounds similar to this compound exhibited significant cytotoxicity against multiple cancer cell lines, with some derivatives showing IC50 values as low as 0.01 µM against MCF7 cells .
Research has also focused on understanding the mechanisms through which these compounds exert their effects. For instance, a study highlighted that certain pyrazole derivatives inhibited Aurora-A kinase with an IC50 of 0.16 µM, suggesting a targeted approach to disrupting cancer cell division .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
